Cas no 547-60-4 (Bicyclo[3.1.1]heptan-3-one,2,6,6-trimethyl-, (1R,2S,5S)-rel-)

Bicyclo[3.1.1]heptan-3-one,2,6,6-trimethyl-, (1R,2S,5S)-rel- structure
547-60-4 structure
Productnaam:Bicyclo[3.1.1]heptan-3-one,2,6,6-trimethyl-, (1R,2S,5S)-rel-
CAS-nummer:547-60-4
MF:C10H16O
MW:152.233443260193
CID:368045
PubChem ID:6427105

Bicyclo[3.1.1]heptan-3-one,2,6,6-trimethyl-, (1R,2S,5S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • Bicyclo[3.1.1]heptan-3-one,2,6,6-trimethyl-, (1R,2S,5S)-rel-
    • (1alpha,2alpha,5alpha)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
    • (1α,2α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
    • (E)-Pinocamphone
    • 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one, (1α,2α,5α)-
    • 3-Pinanone
    • Pinocamphone
    • Pinocamphone, trans
    • trans-3-Pinanone
    • trans-Pinocamphone
    • trans-pinocamphone (pinocamphone)
    • BICYCLO(3.1.10HEPTAN-3-ONE, 2,6,6-TRIMETHYL-, (1.ALPHA.,2.ALPHA.,5.ALPHA.)-
    • Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1alpha,2alpha,5alpha)-
    • EINECS 208-926-9
    • (1S,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one
    • NS00085253
    • MQPHVIPKLRXGDJ-PRJMDXOYSA-N
    • Q27271103
    • 1S,2R,5R-3-Pinanone
    • L-Pinocamphone
    • 547-60-4
    • SCHEMBL20608608
    • UNII-8W3PLY2V8K
    • Bicyclo(3.1.1)heptan-3-one, 2,6,6-trimethyl-, (1R,2S,5S)-rel-
    • (-)-Pinocamphone
    • EINECS 250-226-0
    • (1)-(1alpha,2alpha,5alpha)-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-one
    • 22339-21-5
    • TRANS-(+/-)-3-PINANONE
    • (1alpha,2alpha,5alpha)-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-one
    • 2.BETA.H-PINAN-3-ONE
    • Bicyclo(3.1.1)heptan-3-one, 2,6,6-trimethyl-, (1alpha,2alpha,5alpha)-
    • (+/-)-TRANS-PINOCAMPHONE
    • R-pinocamphone
    • 8W3PLY2V8K
    • (-)-10alpha-Pinan-3-one
    • 3-PINANONE, (E)-
    • DTXSID70881207
    • (E)-3-pinanone
    • CHEBI:171970
    • Inchi: InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m1/s1
    • InChI-sleutel: MQPHVIPKLRXGDJ-PRJMDXOYSA-N
    • LACHT: CC1C2CC(C2(C)C)CC1=O

Berekende eigenschappen

  • Exacte massa: 152.12018
  • Monoisotopische massa: 152.12
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 11
  • Aantal draaibare bindingen: 0
  • Complexiteit: 205
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.3
  • Topologisch pooloppervlak: 17.1A^2

Experimentele eigenschappen

  • Dichtheid: 0.95
  • Kookpunt: 212°Cat760mmHg
  • Vlampunt: 72.8°C
  • PSA: 17.07

Bicyclo[3.1.1]heptan-3-one,2,6,6-trimethyl-, (1R,2S,5S)-rel- Gerelateerde literatuur

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